Product packaging for 4-Iodobenzenethiol(Cat. No.:CAS No. 52928-01-5)

4-Iodobenzenethiol

Cat. No.: B1606264
CAS No.: 52928-01-5
M. Wt: 236.08 g/mol
InChI Key: IKZUTVQEBGHQJA-UHFFFAOYSA-N
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Description

4-Iodobenzenethiol is a useful research compound. Its molecular formula is C6H5IS and its molecular weight is 236.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5IS B1606264 4-Iodobenzenethiol CAS No. 52928-01-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IS/c7-5-1-3-6(8)4-2-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZUTVQEBGHQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349667
Record name p-iodothiophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52928-01-5
Record name p-iodothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodobenzene-1-thiol
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Significance of 4 Iodobenzenethiol As a Versatile Building Block in Organic Synthesis

The dual functionality of 4-iodobenzenethiol makes it a highly useful building block for the synthesis of more complex molecules. The thiol group and the carbon-iodine bond can undergo a variety of chemical transformations, often selectively, allowing for the construction of diverse molecular architectures.

The thiol (-SH) group is nucleophilic and can react with various electrophiles. rsc.org It is particularly known for its ability to form strong bonds with gold and other noble metal surfaces, a property extensively used in the creation of self-assembled monolayers (SAMs). nih.govsigmaaldrich.com These organized, single-molecule-thick layers are fundamental in nanoscience and surface chemistry, with applications in electronics, sensing, and biocompatible coatings. ossila.compradeepresearch.org The thiol moiety can also be oxidized to form disulfide bonds, which are crucial in the structure of various polymers and biological molecules. rsc.orgebsco.com

The iodine atom on the aromatic ring serves as an excellent leaving group in a multitude of cross-coupling reactions. wikipedia.org These reactions, often catalyzed by transition metals like palladium or copper, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netsigmaaldrich.com For instance, this compound can participate in well-known transformations such as:

Sonogashira coupling: To form bonds with terminal alkynes.

Suzuki coupling: To react with boronic acids.

Heck coupling: To couple with alkenes.

Buchwald-Hartwig amination: To form bonds with amines.

This reactivity allows for the attachment of various organic fragments to the benzene (B151609) ring, making this compound a key precursor for synthesizing complex aromatic compounds, including pharmaceuticals and materials with specific electronic or optical properties. ontosight.aigoogle.com The presence of both the thiol and iodo groups allows for sequential or orthogonal reactions, where one group can be reacted while the other remains protected or inert, providing a strategic advantage in multi-step syntheses.

Contextualization Within Organosulfur Chemistry and Halogenated Thiol Compounds

Direct Synthesis Approaches to this compound

Direct synthesis methods for this compound focus on the introduction of a thiol group onto a pre-existing 4-iodo-substituted benzene (B151609) ring. One common approach involves the diazotization of 4-iodoaniline (B139537). In this process, 4-iodoaniline is treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid to form a diazonium salt. This intermediate is then reacted with a sulfur-containing nucleophile to introduce the thiol group. For instance, reaction with potassium ethyl xanthate followed by hydrolysis can yield this compound.

Another direct method is the reaction of 1,4-diiodobenzene (B128391) with a sulfur source. This can be achieved using reagents like sodium sulfide (B99878) or sodium hydrosulfide, although this method may require specific catalysts and conditions to achieve good selectivity and yield, as the reactivity of the two iodine atoms needs to be controlled.

Preparation of this compound via Functional Group Interconversions

Functional group interconversion (FGI) provides a versatile alternative for synthesizing this compound. numberanalytics.comub.edutgc.ac.inic.ac.uke3s-conferences.org This strategy involves starting with a 4-iodophenyl compound that already possesses a different functional group and converting it into a thiol. numberanalytics.comub.edutgc.ac.inic.ac.uke3s-conferences.org

A prevalent FGI route begins with 4-iodobenzenesulfonyl chloride. The sulfonyl chloride can be reduced to the corresponding thiol. Strong reducing agents like lithium aluminum hydride are effective for this transformation. Alternatively, a two-step process involving the initial reduction of the sulfonyl chloride to a sulfinate salt, followed by further reduction to the thiol, can also be employed.

Another example of FGI starts from 4-iodophenol. The phenol (B47542) can be converted to a thiophenol through various multi-step sequences, such as the Newman-Kwart rearrangement. In this process, the phenol is first converted to an O-aryl thiocarbamate, which upon heating, rearranges to an S-aryl thiocarbamate. Subsequent hydrolysis then affords the desired this compound.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound to minimize environmental impact. imist.maacs.orgnih.govmatanginicollege.ac.in These approaches focus on using less hazardous reagents, reducing waste, and employing more energy-efficient conditions. imist.maacs.orgnih.govmatanginicollege.ac.in

Solvent-Free Conditions: One green approach involves conducting reactions in the absence of traditional organic solvents. matanginicollege.ac.in For example, the synthesis of symmetrical disulfides, which can be a precursor to or a derivative of this compound, can be achieved under solvent-free conditions.

Mechanochemistry: Mechanochemistry, which uses mechanical force to induce chemical reactions, is a promising green synthetic tool. cnr.itbeilstein-journals.orgresearchgate.netnih.govd-nb.info This technique can often be performed without solvents and at room temperature, significantly reducing energy consumption and the use of hazardous substances. cnr.itbeilstein-journals.orgresearchgate.netnih.govd-nb.info The synthesis of various sulfur-containing compounds has been successfully demonstrated using ball milling, highlighting the potential of mechanochemistry for the synthesis of this compound and its derivatives. beilstein-journals.orgnih.govd-nb.info

Synthetic Routes to Derivatives and Related Organosulfur Compounds Incorporating this compound Moieties

This compound is a valuable building block for the synthesis of a variety of organosulfur compounds.

Formation of Unsymmetrical and Symmetrical Disulfides

Symmetrical disulfides, such as bis(4-iodophenyl) disulfide, can be readily prepared by the oxidation of this compound. This can be achieved using a variety of oxidizing agents, including hydrogen peroxide, iodine, or even air under basic conditions. rsc.org Green methods for this transformation include the use of zeolites like ETS-10, which can catalyze the radical coupling of thiols to disulfides without the need for an oxidant. rsc.org

The synthesis of unsymmetrical disulfides, where the two sulfur-bound organic groups are different, is more challenging due to competing side reactions. organic-chemistry.orgresearchgate.net One effective method involves reacting this compound with a sulfenyl chloride derived from a different thiol. mdpi.com Another approach utilizes a disulfide exchange reaction, where this compound reacts with a symmetrical disulfide in the presence of a catalyst. researchgate.net More advanced methods employ reagents like bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide, which allows for the mild and high-yielding synthesis of unsymmetrical disulfides from thiols. organic-chemistry.orgresearchgate.net "Redox-click" chemistry using sulfonyl fluorides has also emerged as a highly efficient and selective method for disulfide bond formation. chemrxiv.org

Table 1: Selected Methods for Disulfide Synthesis

Disulfide Type Reagents/Conditions Key Features
Symmetrical This compound, Oxidizing agent (e.g., H₂O₂, I₂) Simple oxidation of the thiol.
Symmetrical This compound, ETS-10 zeolite Green, oxidant-free radical coupling. rsc.org
Unsymmetrical This compound, R-SCl Reaction with a sulfenyl chloride. mdpi.com
Unsymmetrical This compound, R-S-S-R, Catalyst Disulfide exchange reaction. researchgate.net
Unsymmetrical This compound, Bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide Mild conditions, high yields. organic-chemistry.orgresearchgate.net
Unsymmetrical This compound, Sulfonyl fluoride (B91410) "Redox-click" chemistry, high selectivity. chemrxiv.org

Synthesis of Aryl Xanthates and Dithiocarbamates

Aryl xanthates can be synthesized from this compound by reaction with carbon disulfide in the presence of a base, followed by alkylation of the resulting xanthate salt with an alkyl halide. A more direct route to related structures involves the reaction of arynes with potassium xanthates. nih.govacs.org These methods provide access to versatile intermediates for further synthetic transformations. mdpi.comresearchgate.netresearchgate.netnih.gov

Aryl dithiocarbamates are another important class of sulfur-containing compounds. researchgate.net A one-pot, three-component reaction involving an amine, carbon disulfide, and an aryl iodide like 1,4-diiodobenzene, catalyzed by copper nanoparticles in water, offers a green and efficient route to these compounds. rsc.org Other methods include the copper-catalyzed cross-coupling of aryl iodides with tetraalkylthiuram disulfides. organic-chemistry.org

Table 2: Synthesis of Aryl Xanthates and Dithiocarbamates

Compound Class Synthetic Method Starting Materials Catalyst/Reagents
Aryl Xanthates Reaction with CS₂ and alkyl halide This compound, Carbon disulfide, Alkyl halide Base
Aryl Xanthates Aryne chemistry Aryne precursor, Potassium xanthate -
Aryl Dithiocarbamates Three-component reaction Amine, Carbon disulfide, 1,4-Diiodobenzene Copper nanoparticles
Aryl Dithiocarbamates Cross-coupling 4-Iodoaniline, Tetraalkylthiuram disulfide Copper catalyst

Preparation of Aryl Sulfonyl Fluorides from this compound Precursors

Aryl sulfonyl fluorides are valuable reagents in organic synthesis and medicinal chemistry. mdpi.com While direct conversion from this compound is less common, it can serve as a precursor. The thiol can be oxidized to the corresponding 4-iodobenzenesulfonyl chloride, for example, using chlorine in the presence of water. The resulting sulfonyl chloride can then be converted to the sulfonyl fluoride by reaction with a fluoride source, such as potassium fluoride or potassium bifluoride. ic.ac.uk

More direct modern methods often start from aryl halides. mdpi.comorganic-chemistry.orgrsc.org For instance, aryl iodides can be converted to aryl sulfonyl fluorides in a one-pot reaction using a palladium catalyst, a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and a fluoride source. mdpi.com Another approach involves the fluorosulfonylation of aryl thianthrenium salts, which can be generated from arenes, using a palladium catalyst. rsc.org

Table 3: Synthetic Routes to Aryl Sulfonyl Fluorides

Starting Material Key Transformation Reagents Catalyst
This compound Oxidation to sulfonyl chloride, then fluorination Cl₂/H₂O, then KF or KHF₂ -
Aryl Iodide One-pot fluorosulfonylation DABSO, Fluoride source Palladium catalyst mdpi.com
Aryl Thianthrenium Salt Fluorosulfonylation Na₂S₂O₄, NFSI Palladium catalyst rsc.org
Arenediazonium Salt Fluorosulfonylation DABSO, KHF₂ Copper catalyst

S-Alkylation and S-Arylation Reactions of this compound

The thiol group of this compound is a versatile nucleophile, readily participating in S-alkylation and S-arylation reactions to form a diverse range of thioethers (sulfides). These reactions are fundamental for introducing the 4-iodophenylthio moiety into various molecular frameworks. The presence of the iodine atom on the aromatic ring makes the resulting products valuable intermediates for subsequent cross-coupling reactions.

S-Alkylation:

The S-alkylation of this compound typically proceeds via a standard nucleophilic substitution (SN2) mechanism. The thiolate, generated by treating the thiol with a suitable base, attacks an alkyl halide or a similar electrophile. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF). researchgate.net For instance, the reaction of 3-iodobenzenethiol, a structural isomer, with cyclopentyl bromide in the presence of K₂CO₃ in DMF affords the corresponding S-alkylated product in good yield. Similarly, simple alkylating agents like iodomethane (B122720) can be used to produce the methyl thioether. nih.gov This straightforward method allows for the introduction of a wide variety of alkyl groups onto the sulfur atom.

S-Arylation:

The formation of diaryl sulfides through the S-arylation of this compound is a key transformation, often accomplished using transition metal-catalyzed cross-coupling reactions. wikipedia.orgwikipedia.org These methods have largely superseded harsher, classical conditions.

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical method for forming C-S bonds, traditionally involving the reaction of a thiophenol with an aryl halide at high temperatures in the presence of stoichiometric copper. wikipedia.orgrug.nl Modern protocols utilize catalytic amounts of a copper(I) or copper(II) salt, often with a ligand such as 1,10-phenanthroline, in a polar solvent. wikipedia.orgorganic-chemistry.orgtcichemicals.com For example, the coupling of 3-iodobenzenethiol's parent compound, 1,3-diiodobenzene, with cyclopentylthiol can be achieved using a CuI/1,10-phenanthroline catalytic system with cesium carbonate as the base in DMSO at 100°C. These reactions tolerate a range of functional groups on both the thiol and the aryl halide. organic-chemistry.orgnih.gov

Palladium-Catalyzed Buchwald-Hartwig Type Coupling: Originally developed for C-N bond formation, the Buchwald-Hartwig amination has been successfully adapted for the synthesis of aryl thioethers. wikipedia.orgnumberanalytics.comjk-sci.com This reaction typically employs a palladium(0) catalyst, generated in situ from a palladium(II) precatalyst, in combination with a bulky, electron-rich phosphine (B1218219) ligand (e.g., Xantphos, dppf) and a base. jk-sci.comrsc.org The reaction of an aryl thiol with an aryl iodide or bromide proceeds under relatively mild conditions. rsc.org For example, a palladium-catalyzed S-arylation has been used to efficiently furnish diaryl sulfides from aryl xanthate-derived thiols and aryl iodides. nih.govacs.org The versatility and high functional group tolerance of this methodology make it a powerful tool for synthesizing complex diaryl sulfides. rsc.orgnih.gov

Copper-Catalyzed Chan-Lam Coupling: The Chan-Lam coupling reaction provides an alternative route to diaryl sulfides by coupling a thiol with an aryl boronic acid. rsc.orgwikipedia.orgorganic-chemistry.org This reaction is catalyzed by copper salts, such as Cu(OAc)₂, and is often performed in the presence of a base and an oxidant (typically air). wikipedia.orgresearchgate.net The reaction can proceed at room temperature and is known for its operational simplicity. rsc.orgorganic-chemistry.org The scope extends to a wide variety of thiols and aryl boronic acids, making it a valuable method for C-S bond formation. researchgate.netsioc-journal.cn

The table below summarizes representative conditions for these transformations.

Table 1: Representative Reaction Conditions for S-Alkylation and S-Arylation of Iodobenzenethiols

Reaction Type Thiol Substrate Coupling Partner Catalyst/Reagents Solvent Temperature Yield
S-Alkylation 3-Iodobenzenethiol Cyclopentyl bromide K₂CO₃ DMF 80°C ~70%
S-Alkylation Hydrolyzed Aryl Xanthate Iodomethane Base Not Specified Not Specified Good nih.gov
S-Arylation (Ullmann) Cyclopentylthiol 1,3-Diiodobenzene CuI, 1,10-Phenanthroline, Cs₂CO₃ DMSO 100°C ~65%
S-Arylation (Pd-catalyzed) Hydrolyzed Aryl Xanthate Aryl Iodide Palladium Catalyst, Base Not Specified Not Specified Efficient nih.govacs.org

| S-Arylation (Chan-Lam) | Thiol | Aryl Boronic Acid | Cu(OAc)₂, Base | Methanol (B129727) | Room Temp. | High rsc.org |

Integration into Oligomeric and Polymeric Architectures

The bifunctional nature of this compound, possessing both a nucleophilic thiol group and an electrophilic iodo-substituted aryl ring, makes it an attractive monomer for the synthesis of sulfur-containing polymers, particularly poly(arylene sulfide)s (PASs). Poly(p-phenylene sulfide) (PPS) is a high-performance thermoplastic known for its excellent thermal stability and chemical resistance.

The synthesis of high molecular weight poly(p-phenylene sulfide) can be achieved through a polymerization reaction involving monomers derived from this compound, such as bis(4-iodophenyl) disulfide. researchgate.net Research has shown that the thermolysis of diphenyl disulfide in the presence of iodoarenes can yield unsymmetric diaryl sulfides, a reaction that forms the basis for polymerization. researchgate.net

In one synthetic approach, heating bis(4-iodophenyl) disulfide leads to the formation of linear, high molecular weight poly(p-phenylene sulfide) in high yield. researchgate.net This process is thought to proceed through a mechanism involving the thermal cleavage of the disulfide bond to generate thiyl radicals, which can then react with the iodoarene moieties in a chain-growth or step-growth polymerization process. The resulting polymer possesses a structure dominated by 1,4-phenylene sulfide repeating units. researchgate.net

Another method involves the oxygen-oxidative polymerization of diphenyl disulfide derivatives, catalyzed by a divanadium complex, which produces oligo(p-phenylene sulfide)s. researchgate.net While this specific method with the disulfide of this compound might be influenced by the reactivity of the C-I bond, it highlights the general utility of aryl disulfides as precursors to PPS. These polymerization strategies leverage the unique reactivity of the sulfur and iodo functionalities to construct robust, thermally stable polymeric architectures.

Table 2: List of Chemical Compounds

Compound Name
This compound
1,10-Phenanthroline
1,3-Diiodobenzene
3-Iodobenzenethiol
Bis(4-iodophenyl) disulfide
Cesium carbonate
Copper(I) iodide (CuI)
Copper(II) acetate (B1210297) (Cu(OAc)₂)
Cyclopentyl bromide
Cyclopentylthiol
Dimethylformamide (DMF)
Diphenyl disulfide
Iodomethane
o-Fluoronitrobenzene
Poly(p-phenylene sulfide) (PPS)
Potassium carbonate
Sodium hydride
Xantphos

Elucidation of Reaction Mechanisms Involving 4 Iodobenzenethiol

Mechanistic Pathways of Nucleophilic Substitution at the Carbon-Iodine Bond

Nucleophilic substitution reactions at the carbon-iodine bond of 4-iodobenzenethiol can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms. The specific pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions.

In an SN2 mechanism , the reaction occurs in a single, concerted step. libretexts.org The nucleophile attacks the electrophilic carbon atom from the side opposite to the iodine atom (backside attack), leading to a simultaneous breaking of the carbon-iodine bond and formation of a new bond with the nucleophile. libretexts.orgucsd.edu This process results in an inversion of the stereochemical configuration if the carbon were a chiral center. libretexts.orgucsd.edu The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

Conversely, the SN1 mechanism is a two-step process. libretexts.orgchemguide.co.uk The initial and rate-determining step involves the slow ionization of the carbon-iodine bond to form a carbocation intermediate and an iodide ion. libretexts.orgucsd.educhemguide.co.uk This carbocation is then rapidly attacked by the nucleophile in the second step. libretexts.orgchemguide.co.uk The stability of the carbocation is a crucial factor, with more stable carbocations favoring the SN1 pathway. chemguide.co.uk The rate of an SN1 reaction is typically dependent only on the concentration of the substrate. ucsd.edu

The reactivity of the carbon-halogen bond is also a significant factor, with the carbon-iodine bond being the weakest among the halogens (excluding astatine), making iodoarenes like this compound more reactive in nucleophilic substitution reactions compared to their bromo and chloro analogs. chemguide.co.uk

Detailed Investigation of Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for these transformations. numberanalytics.com

Palladium-Catalyzed Cross-Coupling Pathways (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are central to modern organic synthesis, and the Sonogashira coupling is a prime example used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. numberanalytics.comwikipedia.org The generally accepted mechanism for these reactions involves a catalytic cycle with palladium cycling between the Pd(0) and Pd(II) oxidation states. numberanalytics.comnih.gov

The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, can be broken down into three main steps: numberanalytics.comnobelprize.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate. numberanalytics.comnobelprize.orglibretexts.org This is often the rate-determining step. numberanalytics.com

Transmetalation: In the case of the Sonogashira coupling, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. wikipedia.orgwikidoc.org This species then transfers the alkyne group to the palladium center, a process called transmetalation. nobelprize.orgwikidoc.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orglibretexts.org

The Sonogashira coupling can also proceed without a copper co-catalyst, particularly when using specific ligands or reaction conditions. libretexts.org In the copper-free mechanism, after oxidative addition, a π-alkyne-palladium complex is proposed to form, followed by deprotonation and subsequent reductive elimination. libretexts.org

Role of Catalyst Loading, Ligand Selection, and Additives in Reaction Efficiency and Selectivity

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on several factors:

Catalyst Loading: While higher catalyst loadings can increase reaction rates, the goal is often to use the lowest possible amount of the expensive palladium catalyst. nih.gov In some cases, scaling up a reaction can allow for a decrease in catalyst loading. sigmaaldrich.com

Ligand Selection: The development of specialized ligands, such as sterically bulky phosphines (e.g., XPhos) and N-heterocyclic carbenes (NHCs), has been crucial for improving the scope and efficiency of cross-coupling reactions. nih.govsigmaaldrich.com Ligands can enhance the rates of key steps like oxidative addition and reductive elimination. nih.gov The optimal ligand is often specific to the reaction and substrates being used. nih.gov

Additives: Bases are essential in many cross-coupling reactions, such as the Sonogashira and Suzuki couplings, to neutralize byproducts or facilitate the transmetalation step. wikidoc.orglibretexts.org The choice of base can significantly impact the reaction outcome. sigmaaldrich.com In some instances, other additives can accelerate the reaction. nih.gov

The use of modern precatalysts, which are stable and efficiently generate the active catalytic species, has also become important for reliable and reproducible cross-coupling reactions. sigmaaldrich.com

Substrate Scope and Reactivity Trends in Cross-Coupling Reactions

The scope of palladium-catalyzed cross-coupling reactions is broad, but reactivity trends are observed. For the halide component, the reactivity generally follows the order: I > Br > OTf > Cl. wikipedia.orglibretexts.org This trend makes this compound a highly reactive substrate. This difference in reactivity can be exploited for selective couplings in molecules with multiple different halogen substituents. wikipedia.org

The nature of the nucleophilic partner also plays a significant role. A wide range of organometallic reagents, including those based on boron (Suzuki), tin (Stille), and zinc (Negishi), can be coupled with aryl halides. libretexts.org The functional group tolerance of these reactions is generally high, although some functional groups may interfere with the catalyst or reagents. nih.govnih.gov For instance, the presence of acidic functional groups can be challenging. nih.gov

Reaction TypeKey Mechanistic StepsRole of this compoundInfluencing Factors
Nucleophilic Substitution (SN1)1. Formation of carbocation (rate-determining) 2. Nucleophilic attackSubstrate (source of electrophilic carbon)Carbocation stability, solvent polarity
Nucleophilic Substitution (SN2)Concerted backside attack of nucleophileSubstrate (source of electrophilic carbon)Steric hindrance, nucleophile strength
Sonogashira Coupling1. Oxidative Addition 2. Transmetalation 3. Reductive EliminationAryl halide partnerCatalyst, ligands, base, copper co-catalyst

Thiolysis Reaction Mechanisms and Kinetics

Thiolysis is a chemical reaction involving a thiol that cleaves a compound into two. wikipedia.org This process is analogous to hydrolysis, but with a thiol acting as the nucleophile instead of water. wikipedia.org In the context of this compound, the thiol group can participate in nucleophilic attack.

The kinetics and mechanism of thiol reactions, such as the thiol-Michael addition, are influenced by the choice of solvent, initiator (base or nucleophile), and the specific thiol used. rsc.org Computational and kinetic studies have shown that these factors determine whether the reaction proceeds through a base-initiated, nucleophile-initiated, or ion pair-initiated mechanism. rsc.org

In nucleophilic aromatic substitution (SNAr) reactions involving biothiols, kinetic studies suggest that the mechanism can be on the borderline between a concerted and a stepwise pathway. frontiersin.org The anionic form of the thiol is often the key nucleophilic species, and its reactivity can be influenced by intramolecular hydrogen bonding. frontiersin.org

Reactions Involving Aryne Intermediates with this compound or its Equivalents

Arynes are highly reactive intermediates that can be generated from aryl halides. These intermediates can be trapped by a variety of nucleophiles and other reagents to form substituted aromatic compounds. sigmaaldrich.com The use of aryne chemistry allows for the formation of substitution patterns that may be difficult to achieve through other methods. pdx.edu

The generation of an aryne from an aryl iodide typically requires a strong base to deprotonate a carbon atom ortho to the iodine, followed by the elimination of the iodide. pdx.edu The resulting aryne can then react with a suitable trapping agent.

Bromothiolation and Iodothiolation Mechanisms

Bromothiolation and iodothiolation are powerful reactions that introduce both a thiol (or a protected thiol equivalent) and a halogen atom across a reactive intermediate, such as an aryne. The mechanism for these reactions, particularly in the context of aryne chemistry, has been a subject of detailed study.

A plausible mechanism for the thiolation/halogenation of an aryne intermediate begins with the generation of the aryne itself, often from an ortho-silylaryl triflate precursor. acs.orgnih.gov This highly reactive aryne is then subjected to a nucleophilic attack. In this context, a protected thiol source, such as a potassium xanthate, acts as the nucleophile. acs.orgnih.gov

The proposed mechanistic pathway proceeds as follows acs.org:

Aryne Formation : An ortho-silylaryl triflate is treated with a fluoride (B91410) source (e.g., potassium fluoride with 18-crown-6) to generate a highly reactive aryne intermediate.

Nucleophilic Attack : A sulfur nucleophile, like a potassium xanthate anion, attacks the aryne. This step is a nucleophilic addition to one of the triple bond carbons of the aryne, resulting in the formation of an aryl anion intermediate. acs.org

Electrophilic Trapping : The newly formed aryl anion is then trapped by an electrophilic halogen source. For bromothiolation, a reagent like pentafluorophenyl bromide can serve as the bromide source. acs.org For iodothiolation, an iodoalkyne can be used as the iodine source. acs.orgnih.gov This final step forms the o-halobenzenethiol equivalent. acs.org

Control experiments have shown that the sulfur nucleophile does not directly react with the electrophilic halogen source, supporting the proposed pathway where the aryne is trapped first by the nucleophile before halogenation occurs. acs.orgnih.gov This method provides an efficient route to o-bromobenzenethiol and o-iodobenzenethiol equivalents, which are valuable building blocks in organic synthesis. acs.orgnih.gov

Regioselectivity in Aryne-Mediated Thiolation Reactions

Regioselectivity is a critical aspect of aryne chemistry, especially when unsymmetrically substituted arynes are used. The position of the incoming nucleophile and the subsequent trapping electrophile is determined by the electronic and steric influences of the substituents on the aryne ring.

In the context of aryne-mediated thiolation, the initial nucleophilic attack by the sulfur species (e.g., xanthate) dictates the regiochemical outcome. For an unsymmetrical aryne, such as 3-methoxybenzyne, the nucleophile will preferentially add to one of the two carbons of the aryne bond. This preference is governed by the directing effect of the substituent. For instance, in the bromothiolation of 3-methoxybenzyne, the reaction can achieve regioselective synthesis, leading to a 1,2,3-substituted benzene (B151609) derivative where the C–S bond forms at the 1-position and the C–Br bond at the 2-position. acs.org

The factors influencing this regioselectivity are complex and can include:

Electronic Effects : Electron-donating or electron-withdrawing groups on the aryne can polarize the aryne bond, directing the nucleophilic attack to the more electrophilic carbon.

Steric Hindrance : Bulky substituents can hinder the approach of the nucleophile to the adjacent position, favoring attack at the more accessible carbon.

Coordination Effects : The cation associated with the nucleophile (e.g., potassium) and its interaction with substituents on the aryne can also influence the site of attack.

Difunctionalizations of a wide range of aryne intermediates have been developed, enabling the synthesis of diverse and highly functionalized aromatic compounds with high regioselectivity. acs.org

Hydrothiolation Pathways

Hydrothiolation involves the addition of the S-H bond of a thiol across an unsaturated C-C bond (alkene or alkyne). The mechanism of this reaction can proceed through several pathways, leading to different regioisomers (Markovnikov or anti-Markovnikov products).

Catalytic Hydrothiolation: Transition metal catalysis, for example with rhodium (Rh) or zinc (Zn) complexes, provides a controlled way to achieve hydrothiolation. escholarship.orgorganic-chemistry.org In rhodium-catalyzed hydrothiolation of 1,3-dienes, the regioselectivity can be controlled by the choice of the counter-ion associated with the metal center. escholarship.org

Allylic Sulfide (B99878) Formation : Non-coordinating counter-ions (e.g., SbF₆⁻) favor η⁴-diene coordination, leading to the formation of allylic sulfides. escholarship.org

Homoallylic Sulfide Formation : Coordinating counter-ions (e.g., Cl⁻) favor η²-diene coordination, resulting in homoallylic sulfides. escholarship.org

Mechanistic studies involving kinetic analysis suggest that these pathways can have different dependencies on the thiol concentration. escholarship.org

Brønsted Acid-Assisted Catalysis: A zinc-catalyzed hydrothiolation of alkenes, assisted by a Brønsted acid like 4-toluenesulfonic acid, can achieve high regioselectivity for the Markovnikov-type product. organic-chemistry.org This pathway is significant because it suppresses the formation of anti-Markovnikov products that typically arise from radical pathways. organic-chemistry.org The proposed mechanism involves the formation of a zinc-sulfide complex that then reacts with the alkene, avoiding the generation of free thiyl radicals. organic-chemistry.org

Radical Pathway: In the absence of specific catalysts or in the presence of radical initiators (like UV light), hydrothiolation can proceed via a radical chain mechanism. This pathway typically yields the anti-Markovnikov product.

Oxidation and Reduction Pathways of the Thiol Group in this compound

The thiol group (-SH) is redox-active and can undergo several oxidation reactions. wikipedia.orgnih.gov The specific product depends on the nature and strength of the oxidizing agent.

Oxidation Pathways:

Disulfide Formation : Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), readily oxidize thiols to disulfides. wikipedia.org In this reaction, two molecules of the thiol are coupled through a sulfur-sulfur bond. For this compound, this would yield bis(4-iodophenyl) disulfide. This process is reversible upon treatment with a reducing agent.

2 R-SH + Oxidant → R-S-S-R + Reduced Oxidant

Formation of Sulfenic, Sulfinic, and Sulfonic Acids : The use of stronger oxidizing agents can lead to higher oxidation states of sulfur. nih.govresearchgate.net

Sulfenic Acid (R-SOH) : This is the first product of a two-electron oxidation and is often a transient intermediate. nih.govresearchgate.net

Sulfinic Acid (R-SO₂H) : Further oxidation of the sulfenic acid yields the more stable sulfinic acid. nih.gov

Sulfonic Acid (R-SO₃H) : The final and most stable oxidation product is the sulfonic acid, formed under strong oxidizing conditions (e.g., with sodium hypochlorite). wikipedia.orgnih.gov

These oxidation reactions are fundamental in biological systems, where the thiol group of cysteine residues plays a key role in redox signaling. nih.govnih.gov

Oxidation StateProductTypical Oxidant
-1Disulfide (R-S-S-R)I₂, Br₂, H₂O₂
0Sulfenic Acid (R-SOH)Hydroperoxides
+2Sulfinic Acid (R-SO₂H)Excess H₂O₂
+4Sulfonic Acid (R-SO₃H)Sodium Hypochlorite

Reduction Pathways: The thiol group (-SH) is already in a reduced state. Reduction typically refers to the cleavage of the C-I bond rather than a reaction at the thiol group itself. For instance, treatment with zinc and hydrochloric acid (Zn/HCl) could potentially reduce the carbon-iodine bond.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

When a reaction can proceed through two or more competing pathways to yield different products, the product distribution can be governed by either kinetic or thermodynamic control. dalalinstitute.comdergipark.org.tr

Kinetic Control : At lower temperatures, reactions are often irreversible. The major product formed is the one that is generated the fastest, meaning it proceeds via the pathway with the lowest activation energy (Ea). This is known as the kinetic product. libretexts.orglibretexts.org

Thermodynamic Control : At higher temperatures, the reverse reactions can occur, allowing an equilibrium to be established between the products. The major product will be the most stable one (the one with the lowest Gibbs free energy, ΔG), regardless of how fast it is formed. This is the thermodynamic product. libretexts.orglibretexts.org

A classic example is the electrophilic addition of HBr to 1,3-butadiene, where the 1,2-adduct is the kinetic product and the more stable 1,4-adduct is the thermodynamic product. libretexts.orglibretexts.org This principle can be applied to reactions involving this compound, such as its addition to conjugated dienes. The reaction conditions, particularly temperature, will determine whether the kinetically favored or thermodynamically favored product predominates. dergipark.org.tr

Control TypeReaction ConditionsDominant ProductKey Factor
Kinetic Low Temperature, Short Reaction TimeForms fastestLowest Activation Energy (Ea)
Thermodynamic High Temperature, Long Reaction TimeMost stableLowest Gibbs Free Energy (ΔG)

The free energy change of the activation step (ΔG) determines the rate constant (k) of a reaction. dalalinstitute.comsumitomo-chem.co.jp A smaller ΔG leads to a larger rate constant and a faster reaction. sumitomo-chem.co.jp Any catalytic process that lowers the activation energy of a specific pathway can be used to control the outcome of the reaction. libretexts.org

Spectroscopic and Computational Approaches to Mechanistic Studies

Elucidating the complex reaction mechanisms of a compound like this compound requires a combination of experimental and theoretical techniques. walisongo.ac.idslideshare.net

Spectroscopic and Analytical Methods: These methods are used to identify reactants, products, and crucially, any reaction intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for verifying the structure of products and intermediates, confirming substitution patterns and the integrity of the molecule.

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of products. The distinct isotopic signature of iodine makes it easily identifiable.

X-ray Crystallography : For solid, crystalline products or intermediates, X-ray crystallography provides unambiguous structural elucidation in the solid state.

In-situ Spectroscopy (e.g., ReactIR) : Techniques like Fourier-transform infrared spectroscopy (FTIR) can monitor the concentration of species in real-time as the reaction progresses, providing valuable kinetic data and insight into the formation and consumption of intermediates. mt.com

Computational Approaches: Theoretical calculations have become an indispensable tool for studying reaction mechanisms. sumitomo-chem.co.jp

Density Functional Theory (DFT) : DFT calculations are widely used to model reaction pathways. They can be employed to:

Calculate the energies of reactants, transition states, intermediates, and products. sumitomo-chem.co.jp

Determine activation energies (ΔG*) for competing pathways, which helps in predicting kinetic products. sumitomo-chem.co.jp

Visualize the geometry of transition states.

Understand the electronic effects that govern reactivity and regioselectivity.

By combining experimental data from spectroscopy with the theoretical insights from computational chemistry, researchers can construct a detailed and accurate picture of the reaction mechanism. sumitomo-chem.co.jp

Applications of 4 Iodobenzenethiol in Advanced Organic Synthesis

Role as a Precursor for Diverse Organic Compounds and Intermediates

4-Iodobenzenethiol serves as a crucial starting material for the synthesis of a variety of organic compounds and intermediates. lookchem.com Its dual reactivity, stemming from the thiol and iodo functionalities, enables its participation in numerous synthetic strategies. The thiol group can undergo reactions such as alkylation, arylation, and addition to unsaturated systems, while the carbon-iodine bond is a key site for cross-coupling reactions.

This compound is instrumental in preparing intermediates for pharmaceuticals and materials science. For instance, it is a precursor in the synthesis of vortioxetine, a drug used for treating depression. google.comgoogle.com In one synthetic route, this compound can be conceptualized as a fragment that, through a series of reactions, leads to the formation of the core structure of the drug. google.comgoogle.com

The versatility of this compound is further highlighted by its use in the creation of substituted benzothiophenes, which are important structural motifs in many biologically active compounds. researchgate.net The ability to functionalize both the sulfur atom and the iodinated carbon allows for the generation of a diverse library of derivatives from a single precursor.

Synthesis of Complex Heterocyclic Systems, e.g., Benzo[b]thiophenes

Benzo[b]thiophenes are a class of heterocyclic compounds that are prevalent in many pharmaceuticals and natural products. organic-chemistry.orgmdpi.com this compound and its isomers, such as 2-iodobenzenethiol, are valuable precursors for the synthesis of these important scaffolds. researchgate.net

One common strategy involves the palladium-catalyzed Sonogashira cross-coupling reaction between an iodothiophenol and a terminal alkyne. researchgate.net This reaction is followed by an intramolecular cyclization to construct the thiophene (B33073) ring fused to the benzene (B151609) ring. This method allows for the synthesis of a wide array of 2-substituted benzo[b]thiophenes in moderate to good yields. researchgate.net

For example, the reaction of 2-iodothiophenol (B3069315) with phenylacetylene (B144264) in the presence of a palladium catalyst can yield 2-phenylbenzo[b]thiophene. researchgate.net The reaction conditions can be optimized to achieve high yields, and the methodology has been successfully applied to gram-scale synthesis. researchgate.net Furthermore, the resulting benzo[b]thiophene derivatives can be further modified to create compounds with interesting photophysical or biological properties. researchgate.net

Alternative, transition-metal-free methods for the synthesis of benzo[b]thiophenes have also been developed, showcasing the ongoing innovation in this area. organic-chemistry.org These methods often rely on different starting materials but highlight the importance of the benzo[b]thiophene core that can be accessed from precursors like iodobenzenethiols. organic-chemistry.org

Construction of Molecular Nanowires and Scaffolding

The unique electronic and structural properties of molecules containing iodine and sulfur have led to their investigation in the field of nanotechnology. While direct studies on this compound for nanowire construction are not extensively detailed, related molecules provide insight into its potential. For example, 1-iodo-4-nitrobenzene (B147127) has been shown to form nanowires on graphite (B72142) surfaces. psu.edu The mechanism involves the formation of four-membered rings between adjacent molecules, leading to the construction of molecular wires that then assemble into nanowires through van der Waals forces. psu.edu

The concept of molecular wires involves creating one-dimensional molecular chains that can conduct electricity. wikipedia.org These structures are considered fundamental building blocks for future molecular electronic devices. wikipedia.orgnih.gov The ability of molecules to self-assemble into well-defined structures is crucial for their application in molecular electronics. wikipedia.org The presence of both a thiol group, which can bind to metal surfaces, and an iodo group, which can participate in intermolecular interactions, makes this compound a candidate for designing self-assembling molecular systems.

Late-Stage Functionalization Strategies in Natural Product Modification

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex molecules, such as natural products, in the final steps of a synthetic sequence. scispace.com This approach allows for the rapid generation of analogs with potentially improved pharmacological properties without the need for de novo synthesis. scispace.com

This compound has been utilized in the late-stage functionalization of the natural product platensimycin (B21506). nih.gov In one study, the oxirane ring of a platensimycin derivative was opened by this compound in a thiolysis reaction. nih.gov This introduced the 4-iodophenylthio moiety into the complex molecular scaffold. nih.gov

The newly introduced iodo group then serves as a handle for further diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. nih.gov This allows for the introduction of a variety of aryl and heteroaryl groups at this position, leading to a library of platensimycin derivatives with modified biological activities. nih.gov This work showcases the utility of this compound as a tool for the late-stage diversification of complex bioactive molecules. nih.gov

Development of Novel Reagents and Catalytic Systems Utilizing this compound Moieties

The reactivity of the carbon-iodine bond and the thiol group in this compound and its derivatives makes them valuable components in the development of new reagents and catalytic systems. While specific catalytic systems based solely on this compound are not extensively documented in the provided context, the principles of its reactivity are applied in broader catalytic contexts.

For instance, the iodo group in aryl iodides is a key feature in various catalytic cycles. Aryl iodides are often used as precursors to generate highly reactive species. In the context of aryne chemistry, o-silylaryl triflates can be treated with fluoride (B91410) sources to generate aryne intermediates, which can then be trapped by various nucleophiles, including thiol derivatives. acs.org

Furthermore, the development of catalysts for C-H functionalization often involves ligands that can steer the reactivity and selectivity of the metal center. researchgate.net While not directly a ligand, the structural motifs derived from this compound can be incorporated into more complex ligand structures. The principles of cross-coupling reactions, where aryl iodides are key substrates, are fundamental to the development of new catalytic systems for a wide range of organic transformations. google.comgoogle.com

Integration of 4 Iodobenzenethiol in Materials Science and Engineering

Utilization in Organic Semiconductors and Electronic Materials

4-Iodobenzenethiol serves as a crucial component in the development of organic semiconductors and electronic materials. lookchem.com Organic semiconductors are carbon-based materials that can conduct electricity under certain conditions. ossila.com They are integral to a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics. ossila.com The unique properties of this compound make it a valuable precursor in the synthesis of more complex organic molecules with tailored electronic characteristics.

The field of organic electronics is rapidly advancing, with a focus on creating flexible, lightweight, and cost-effective devices. sigmaaldrich.com Materials like this compound are part of a class of compounds known as small molecule semiconductors. ossila.com These molecules can be assembled into thin films that form the active layers in electronic devices. sigmaaldrich.com The performance of these devices is highly dependent on the molecular structure and organization of the semiconductor material. uwaterloo.ca

Research in this area often involves the synthesis of novel organic semiconductors derived from foundational molecules like this compound. For instance, derivatives of thiophenol are utilized in developing advanced materials for organic electronics. The ability to modify the structure of this compound allows for the fine-tuning of its electronic properties, which is essential for optimizing device performance. uwaterloo.ca

The following table provides examples of organic semiconductor classes and their applications, highlighting the context in which this compound-derived materials are utilized.

Semiconductor ClassExample MaterialsKey Applications
Small MoleculesFullerenes, Polycyclic aromatic hydrocarbons (PAHs)Organic Field-Effect Transistors (OFETs), OLEDs
Polymeric SemiconductorsDonor-Acceptor (D-A) copolymers, Polymeric blendsOrganic Photovoltaics (OPVs), Flexible electronics
2D MaterialsGraphene Oxide, Self-Assembled Monolayers (SAMs)Sensors, Transparent conductive films

This table illustrates the broader categories of organic semiconductors where derivatives and applications related to this compound are relevant. ossila.com

Design and Synthesis of Materials with Tunable Optical and Electrical Properties

The molecular architecture of this compound provides a versatile platform for the design and synthesis of materials with tunable optical and electrical properties. The ability to precisely control these properties is a cornerstone of modern materials science, enabling the creation of components for next-generation photonic and electronic devices. researchgate.netrsc.org

The synthesis of such materials often involves modifying the core structure of this compound. For example, the iodine atom can be replaced through cross-coupling reactions to introduce different functional groups, thereby altering the electronic and optical characteristics of the resulting molecule. researchgate.net This approach allows for the creation of a diverse library of compounds with a wide range of properties.

One area of significant interest is the development of materials for organic electronics. By systematically modifying the chemical structure, researchers can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ossila.com This tuning is critical for optimizing charge injection and transport in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the thiol group of this compound facilitates the formation of self-assembled monolayers (SAMs) on metal surfaces, which can also influence the optical and electrical properties of the interface. nih.gov The organization and packing of the molecules within the SAM can affect the work function of the metal and the energy level alignment at the interface, providing another avenue for property tuning. nih.gov

Recent research has also explored the use of external stimuli, such as light, to reversibly alter the properties of materials. mdpi.com Photoswitches, for example, can be incorporated into materials to modulate their conductivity or optical absorption in response to light. diva-portal.org The design of these systems often relies on a deep understanding of how molecular structure dictates the material's response to external fields.

Surface Functionalization and Anchoring Strategies Using this compound

This compound is a key molecule for modifying and functionalizing surfaces, particularly in the realm of nanomaterials and electronics. Its utility stems from the thiol (-SH) group, which forms a strong bond with noble metal surfaces like gold, and the iodo (-I) group, which provides a reactive site for further chemical modifications.

Self-Assembled Monolayers (SAMs) on Metal Surfaces (e.g., Gold Nanoparticles)

Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick layers that spontaneously form on a substrate. mdpi.com The thiol group in this compound has a strong affinity for gold, leading to the formation of a stable, semi-covalent bond. sigmaaldrich.com This process is a cornerstone of "bottom-up" nanofabrication, allowing for the creation of well-defined organic surfaces with tailored properties. nih.govresearchgate.net

When a gold substrate is immersed in a solution containing this compound, the molecules arrange themselves into a dense, crystalline-like monolayer. sigmaaldrich.com This functionalization is not limited to flat surfaces; it is also widely used to coat gold nanoparticles (AuNPs). nih.gov The ability to modify the surface of AuNPs is crucial for their application in various fields, including nanomedicine and biosensing. nih.govnih.gov

The properties of the resulting SAM can be influenced by several factors, including the structure of the thiol molecule and the conditions of the assembly process. sigmaaldrich.comcnislab.com For instance, the use of mixed SAMs, where two or more different thiols are used, can lead to the formation of patterned surfaces with distinct domains on the nanoscale. nih.gov The structure of these mixed monolayers on nanoparticles can be complex, with arrangements described as patchy or striped. nih.govcnislab.com

The table below summarizes key aspects of SAM formation on gold surfaces.

FeatureDescriptionSignificance
Driving Force Strong affinity between sulfur and gold (approx. 45 kcal/mol). sigmaaldrich.comLeads to stable, chemisorbed monolayers. wikipedia.org
Structure Forms a well-ordered, often crystalline-like, monolayer. sigmaaldrich.comAllows for precise control over surface properties. nih.gov
Applications Surface functionalization of planar gold and gold nanoparticles. mdpi.comnih.govEnables use in sensors, electronics, and nanomedicine. mdpi.comnih.gov
Mixed SAMs Co-assembly of different thiol molecules. nih.govCreates patterned surfaces with tunable properties. nih.gov

This table highlights the fundamental principles and applications of self-assembled monolayers formed from thiol-containing molecules like this compound on gold surfaces.

Fabrication of Molecular Junctions for Electronic Devices

This compound plays a critical role in the fabrication of molecular junctions, which are the fundamental components of molecular electronic devices. researchgate.netijemnet.com A molecular junction consists of a single molecule or a self-assembled monolayer (SAM) of molecules chemically bonded between two electrodes. researchgate.netrsc.org The thiol group of this compound serves as an effective anchor to gold electrodes, forming the crucial electrode-molecule interface. rsc.orgaip.org

The fabrication of reliable and reproducible molecular junctions is a significant challenge in the field. nih.gov One common approach involves forming a SAM of molecules like this compound on a bottom electrode, followed by the deposition of a top electrode. nih.gov However, this top deposition can sometimes cause electrical shorts. nih.gov To address this, techniques have been developed, such as using a conducting polymer interlayer or employing liquid metal top-contacts like EGaIn (a eutectic alloy of gallium and indium). nih.govutwente.nl

The structure of the molecule within the junction dictates the device's electronic transport properties. researchgate.net The iodine atom in this compound offers a site for further chemical reactions, allowing for the synthesis of more complex molecules to be used in these junctions. For example, it can be used in cross-coupling reactions to create longer molecular wires. researchgate.net

The table below outlines different approaches to fabricating molecular junctions.

Fabrication TechniqueDescriptionKey Features
Static Junctions Employs fixed electrodes where the distance cannot be easily adjusted. ijemnet.comSuitable for creating stable, large-area junctions. nih.gov
Dynamic Junctions Involves repeatedly forming and breaking single-molecule junctions, often using techniques like scanning tunneling microscope break-junction (STM-BJ). ijemnet.comAllows for statistical analysis of single-molecule conductance.
Large-Area Junctions Aims to create arrays of molecular junctions for potential integration into circuits. ijemnet.comnih.govHigh device yield and stability are key goals. nih.gov

This table summarizes the main strategies for constructing electrode-molecule-electrode junctions, a process where molecules like this compound are fundamental. ijemnet.com

Applications in Molecular Electronics and Photoswitches

This compound and its derivatives are instrumental in the fields of molecular electronics and photoswitches, areas of research that aim to use individual molecules as functional electronic components. mdpi.comchemrxiv.org

In molecular electronics, the goal is to build circuits from the "bottom-up," using molecules as wires, resistors, diodes, and transistors. researchgate.netijemnet.com this compound is often used to create the crucial link between the molecule and the metal electrodes, typically gold, through its thiol group. rsc.org The iodine atom provides a reactive handle to synthesize more complex, functional molecules. For instance, oligo(phenyleneethynylene)s, which act as molecular wires, have been synthesized incorporating thiol groups for electrode attachment, a process that can start from precursors related to this compound. researchgate.net

Photoswitches are molecules that can be reversibly switched between two or more stable states by light. wiley-vch.debeilstein-journals.org This property makes them attractive for applications in data storage, molecular machines, and optical devices. nih.govchemrxiv.org Diarylethenes are a prominent class of photoswitches. wiley-vch.de In some experimental setups, these photoswitching molecules are connected to gold nanoelectrodes via an interface control molecule, such as this compound. aip.org The thiol group anchors the system to the gold surface, positioning the photoswitch within the molecular junction. aip.org

The conductance of these molecular junctions can be modulated by switching the molecule between its different states (e.g., open and closed forms). diva-portal.orgaip.org For example, calculations on dithienylethene molecules attached to gold leads have shown that the closed form can be significantly more conductive than the open form. diva-portal.org This light-induced change in conductivity is the basis for using these molecules as optical switches in electronic circuits.

The table below outlines the roles of this compound in these advanced applications.

Application AreaRole of this compound/DerivativesKey Research Finding
Molecular Electronics Anchoring molecular wires to gold electrodes via thiol group. rsc.orgSynthesis of oligo(phenyleneethynylene) molecular wires with thiol end-groups. researchgate.net
Photoswitches Serving as an interface control molecule to link photoswitches to nanoelectrodes. aip.orgDithienylethene-based junctions show a significant difference in current between open and closed states. diva-portal.org

This table summarizes the application of this compound in creating functional molecular electronic components and photoswitchable devices.

Development of Advanced Functional Materials for Sensor Applications

The development of advanced functional materials is crucial for creating next-generation sensors with enhanced sensitivity, selectivity, and response times. cnr.itmdpi.com this compound serves as a versatile building block in the synthesis of such materials, particularly for chemical and biological sensing applications. springer.com

The unique bifunctional nature of this compound, with its surface-anchoring thiol group and a reactive iodine atom, allows for the construction of complex sensor interfaces. The thiol group enables the formation of self-assembled monolayers (SAMs) on gold surfaces, which is a common platform for sensor fabrication. nih.gov These SAMs can be designed to create a specific chemical environment on the sensor surface, enhancing its ability to interact with target analytes. mdpi.com

The iodine atom can be used as a point of attachment for other molecules, allowing for the creation of surfaces with specific recognition capabilities. For example, receptor molecules that bind to a particular chemical or biological species can be coupled to the this compound monolayer. This strategy is employed in the development of biosensors and chemical sensors for a wide range of applications, from environmental monitoring to medical diagnostics. mdpi.comcnr.it

Furthermore, the electronic properties of materials derived from this compound can be exploited for sensor applications. Changes in the local environment, such as the binding of an analyte, can induce a measurable change in the electrical or optical properties of the material. This principle is the basis for many types of sensors, including conductometric gas sensors and fluorescent sensors. cnr.it

The table below provides an overview of how functional materials are utilized in sensor development.

Sensor TypeRole of Functional MaterialExample Application
Electrochemical Biosensors Provides a stable surface for immobilizing biorecognition elements (e.g., enzymes, antibodies).Detection of disease biomarkers. mdpi.com
Gas Sensors Acts as the sensing layer where interaction with gas molecules changes its conductivity. cnr.itMonitoring air quality and detecting pollutants. cnr.it
Optical Sensors Exhibits a change in optical properties (e.g., fluorescence, absorbance) upon binding to an analyte. Detection of specific ions or molecules in solution.

This table illustrates the diverse roles of advanced functional materials, including those derived from this compound, in various sensor technologies.

Catalytic Research Involving 4 Iodobenzenethiol

Role of 4-Iodobenzenethiol as a Reactant or Ligand in Catalytic Cycles

In the realm of catalysis, a catalytic cycle describes the multi-step mechanism through which a catalyst facilitates a chemical reaction. wikipedia.org Within these cycles, participating molecules can adopt distinct roles, primarily as reactants that are transformed into products or as ligands that bind to the catalyst's active center, thereby modifying its properties and guiding the reaction pathway. This compound is a versatile compound that can function in both capacities, although its use as a reactant is more prominently documented in recent catalytic research.

As a reactant, this compound is particularly valuable in cross-coupling reactions. The molecule features two key functional groups: a thiol (-SH) group and an iodine atom attached to a benzene (B151609) ring. The thiol group can readily form a covalent bond with the surface of metal nanocatalysts, effectively anchoring the molecule to the catalyst. researchgate.net This anchoring facilitates the subsequent catalytic transformation involving the carbon-iodine bond.

A prime example is the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds. In studies utilizing plasmonic nanocatalysts, this compound is anchored onto gold or silver surfaces via its thiol group. researchgate.net This positions the iodobenzene (B50100) moiety for a coupling reaction with a terminal alkyne, catalyzed by the metallic nanostructure, leading to the formation of a new, more complex molecule. researchgate.net The catalyst, after facilitating the product's release, is regenerated to participate in another cycle. wikipedia.org

While its role as a ligand is less specific in the provided research, the principle of ligand involvement is central to catalysis. In homogeneous catalysis, ligands, often phosphine-based, bind to a central metal atom to form a catalyst complex. libretexts.org The nature of the ligand influences the catalyst's stability, solubility, and selectivity. libretexts.org The thiol group of this compound, with its sulfur atom, has the potential to act as a ligand, coordinating to a metal center and influencing its catalytic activity, similar to how other sulfur-containing compounds are known to interact with transition metals. nih.gov

Plasmon-Driven Catalysis and its Interplay with this compound

Plasmon-driven catalysis is an emerging field that utilizes metal nanostructures to harvest light energy and accelerate chemical reactions. wikipedia.org When nanoparticles of metals like gold or silver are illuminated with light of a specific wavelength, they exhibit localized surface plasmon resonance (LSPR). This phenomenon involves collective oscillations of the nanoparticle's conduction electrons, creating intense electromagnetic fields near the surface and generating energetic "hot" charge carriers (electrons and holes). wikipedia.orgd-nb.info These effects can significantly lower the activation energy of a reaction, driving chemical transformations under mild conditions. wikipedia.org

The interplay between plasmon-driven catalysis and this compound has been investigated at the nanoscale. In a notable study, this compound was used as a model reactant to demonstrate a plasmon-driven Sonogashira cross-coupling reaction. The key findings from this research are summarized below:

Reactant Anchoring: this compound molecules were anchored onto gold-and-silver-based nanocatalysts through a stable metal-thiol covalent bond. researchgate.net

Reaction Monitoring: The reaction was monitored in real-time using tip-enhanced Raman spectroscopy (TERS), a high-resolution imaging technique that provides detailed chemical information at the nanoscale. researchgate.net

Product Identification: The TERS spectra confirmed the conversion of this compound into the product, 4-(2-phenylethynyl)benzenethiol, demonstrating the efficacy of the plasmonic catalyst in promoting the carbon-carbon bond-forming reaction. researchgate.net

Catalyst Design: The study highlighted how the design of the plasmonic catalyst, such as using bimetallic gold-and-silver nanostructures, is crucial for the reaction's success. The gold component acts as an efficient light-harvesting antenna, while a catalytically active metal can be coupled to perform the chemical transformation. researchgate.netuni-muenchen.de

This research showcases a sophisticated application where this compound acts as a reactant in a reaction powered by light, bridging the fields of plasmonics and catalysis for advanced chemical synthesis.

System Components in Plasmon-Driven Catalysis of this compound

ComponentRole in the Catalytic SystemSpecific Example/FunctionReference
Plasmonic NanocatalystHarvests light energy and provides the active site for the reaction.Gold (Au) and Silver (Ag) nanostructures that exhibit LSPR. researchgate.netwikipedia.org
This compoundReactant molecule.Anchors to the catalyst surface via its thiol group; the C-I bond is activated for coupling. researchgate.net
Light SourceEnergy input to excite the plasmons.Laser light matching the plasmon resonance frequency of the nanocatalyst. wikipedia.org
Analytical TechniqueMonitors the reaction and identifies products.Tip-Enhanced Raman Spectroscopy (TERS) provides nanoscale chemical imaging. researchgate.net
ProductResult of the catalytic transformation.4-(2-phenylethynyl)benzenethiol formed via Sonogashira cross-coupling. researchgate.net

Development of Heterogeneous and Homogeneous Catalytic Systems for Sulfur-Containing Compounds

Catalytic systems are broadly classified as either homogeneous or heterogeneous. wikipedia.org In homogeneous catalysis, the catalyst exists in the same phase as the reactants (e.g., both are dissolved in the same liquid). eolss.net In heterogeneous catalysis, the catalyst is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. chemguide.co.uksavemyexams.com Both system types have distinct advantages and are actively developed for reactions involving sulfur-containing compounds like this compound.

Homogeneous Catalysis: Homogeneous catalysts, often organometallic complexes, can offer high activity and selectivity because each catalytic entity can act as a single, well-defined active site. eolss.net For reactions like the Heck or Sonogashira couplings, palladium complexes with phosphine (B1218219) ligands are common homogeneous catalysts. libretexts.org The development in this area focuses on designing ligands that enhance catalyst stability and turnover number, allowing for lower catalyst loadings and milder reaction conditions.

Heterogeneous Catalysis: The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling—key tenets of sustainable chemistry. eolss.net However, for sulfur-containing compounds, heterogeneous catalysis faces a significant challenge: catalyst poisoning. The sulfur atom, with its Lewis basic electron pairs, can chemisorb strongly onto the surface of transition metal catalysts (like palladium, platinum, or nickel), blocking the active sites and deactivating the catalyst. nih.gov

To overcome this issue, significant research is dedicated to developing sulfur-tolerant heterogeneous catalysts. Recent advancements include:

Novel Catalyst Compositions: One study reports a novel heterogeneous Ruthenium-Sulfur (Ru-S) catalyst that demonstrates high tolerance to various sulfur functionalities, including thioethers and thiophenes, in the hydrogenation of quinolines. nih.gov

Surface Modification: The activity of such catalysts can be enhanced by the presence of oxidized sulfur species (sulfates or sulfites) on the surface, which appear to modify the electronic properties of the catalyst and improve its performance. nih.gov

Support Materials: The choice of support material can influence the dispersion of the active metal and its interaction with reactants, playing a role in catalyst stability and resistance to poisoning. catalysis.blog

The development of robust heterogeneous systems is crucial for the industrial application of reactions involving sulfur-containing substrates like this compound, enabling more sustainable and cost-effective chemical processes.

Investigation of Structure-Activity Relationships in this compound-Derived Catalysts

The structure-activity relationship (SAR) is a fundamental concept in catalysis that seeks to understand how the structural properties of a catalyst—at the atomic or nanoscale—influence its performance, including activity, selectivity, and stability. catalysis.blog Investigating these relationships is crucial for the rational design of more efficient catalysts. catalysis.blogrsc.org While catalysts are not typically "derived" from this compound, SAR studies are essential for optimizing catalysts for reactions that use this compound as a reactant or probe molecule.

Key structural factors that are investigated include:

Catalyst Composition: In bimetallic catalysts, the type and ratio of metals can dramatically alter catalytic performance. For instance, in plasmon-driven catalysis, silver nanoplates were found to have a higher yield for some reactions than gold nanoplates, demonstrating a clear compositional effect. researchgate.net

Size and Morphology: The size and shape of catalyst nanoparticles determine the number and type of active sites on the surface. In the electrocatalytic reduction of CO2, changing a copper catalyst from a single atom to a four-atom cluster (Cu4) altered the primary product from methane (B114726) to carbon monoxide, highlighting a strong size effect. frontiersin.org

Support Interactions: For supported catalysts, the interaction between the active particle and the support material is critical. A strong metal-support interaction (SMSI) can affect the electronic properties of the catalyst and its stability. ucl.ac.uk For example, defects and oxygen vacancies at the interface between Nickel (Ni) and Ceria (CeO2) supports can enhance catalytic activity in CO2 methanation. ucl.ac.uk

Electronic Properties: The electronic structure of a catalyst dictates its ability to participate in the bond-breaking and bond-forming steps of a reaction. catalysis.blog In plasmonic catalysis, the energy of the hot electrons generated can be tuned by changing the nanoparticle size and the wavelength of light, allowing for control over the reaction. wikipedia.org

By systematically varying these parameters and correlating them with the outcomes of reactions involving this compound (e.g., yield and rate of the Sonogashira coupling), researchers can build a detailed understanding of the SAR and design superior catalysts.

Structure-Activity Relationships in Catalysis

Structural PropertyInfluence on Catalytic ActivityExample SystemReference
Size and CompositionAffects product selectivity and reaction efficiency.Cu single-atom vs. Cu4 cluster catalysts yield different products in CO2 reduction. frontiersin.org
Support Material & DefectsInfluences catalyst stability and availability of active sites.Oxygen vacancies at the Ni-CeO2 interface enhance methanation activity. ucl.ac.uk
Electronic StructureDetermines the catalyst's ability to donate/accept electrons and activate reactants.The energy of hot carriers in plasmonic catalysts can be tuned to drive specific reactions. wikipedia.org
Surface Area & PorosityA higher surface area can increase the number of available active sites.General principle for heterogeneous catalysts. catalysis.blog

Applications in Fine Chemical Synthesis and Sustainable Chemical Transformations

The catalytic reactions involving this compound have direct applications in fine chemical synthesis and contribute to the broader goal of developing sustainable chemical transformations. Fine chemicals are complex, pure substances produced in relatively small quantities and are used as building blocks for specialty products like pharmaceuticals, agrochemicals, and performance materials.

Fine Chemical Synthesis: The Sonogashira cross-coupling reaction, demonstrated with this compound, is a cornerstone of modern organic synthesis. researchgate.net It allows for the construction of aryl-alkynyl motifs, which are important structural units in many functional materials and biologically active molecules. The product formed in the plasmon-driven reaction, 4-(2-phenylethynyl)benzenethiol, is a fine chemical that could serve as a precursor for more complex structures, such as self-assembled monolayers with specific electronic or optical properties.

Sustainable Chemical Transformations: The research aligns with several principles of green and sustainable chemistry. researchgate.net

Catalysis over Stoichiometric Reagents: Using catalysts, which are effective in small amounts and can be recycled, is inherently more sustainable than using stoichiometric reagents that are consumed in the reaction and generate significant waste. mlsu.ac.in

Energy Efficiency: Plasmon-driven catalysis holds the promise of using solar energy (sunlight) to drive chemical reactions at ambient temperatures and pressures, drastically reducing the energy footprint compared to traditional, heat-driven industrial processes. uni-muenchen.demlsu.ac.in

Development of Greener Processes: There is a major push to make foundational reactions, like cross-couplings, more sustainable. nus.edu.sg Developing heterogeneous, recyclable catalysts or single-atom catalysts that maximize atom efficiency are key strategies toward this goal. nih.govnus.edu.sg

Innovative Technologies: The use of advanced technologies like flow chemistry, where reactions are performed in continuous streams, can lead to better process control, reduced waste, and improved safety, further enhancing the sustainability of fine chemical synthesis. beilstein-journals.orgelveflow.com

By enabling the precise synthesis of valuable molecules under milder, more energy-efficient conditions, the catalytic research involving this compound contributes to the development of a more sustainable chemical industry. researchgate.net

Biochemical and Pharmaceutical Research Applications of 4 Iodobenzenethiol

Utilization as a Key Component in Drug Discovery and Development

4-Iodobenzenethiol serves as a valuable building block in medicinal chemistry, particularly for the generation of compound libraries used in drug discovery. Its bifunctional nature—possessing two distinct reactive sites—allows for sequential and controlled chemical modifications. This is especially useful in the late-stage functionalization of complex natural products, a strategy employed to enhance or modify their biological activity. nih.govnih.gov

A notable example is its use in the derivatization of Platensimycin (B21506) (PTM), a natural product that inhibits bacterial fatty acid biosynthesis. nih.govugr.es Researchers utilize this compound to create key intermediates that can then undergo further diversification. The thiol group allows for initial attachment to a core structure, while the iodine atom provides a reactive handle for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. nih.gov This approach enables the rapid creation of numerous analogues, which is fundamental to studying structure-activity relationships (SAR) and optimizing lead compounds for improved efficacy and pharmacokinetic properties. nih.govnih.gov

Synthesis of Pharmaceutically Relevant Derivatives of this compound

The synthesis of pharmaceutically relevant molecules from this compound often involves a multi-step process that leverages its distinct functional groups. A clear illustration of this is the semi-synthesis of novel Platensimycin (PTM) analogues. nih.gov

The process begins with the synthesis of an epoxide intermediate of PTM. This intermediate then reacts with this compound in a process called thiolysis. In this step, the thiol group of this compound attacks and opens the epoxide ring, covalently linking the 4-iodophenylthio moiety to the PTM scaffold. This reaction creates a key intermediate, referred to as compound A26 in the research literature. nih.gov

This new intermediate, A26 , which now contains a reactive iodine atom, serves as a platform for a variety of C-C cross-coupling reactions. Specifically, researchers have employed the Suzuki reaction to couple A26 with a range of boric acid or ester substrates. This strategy has successfully generated a diverse library of over 50 new PTM derivatives, each with a unique substituent at the position of the original iodine atom. nih.gov

IntermediateReaction TypeCoupling Partner ExamplesResulting Derivative Class
PTM-A26 (from PTM Oxirane + this compound)Suzuki CouplingVarious Boric Acids/EstersA library of novel PTM analogues nih.gov

Exploration of Biological Activities of this compound Derivatives

Derivatives synthesized from this compound have been investigated for a range of biological activities, demonstrating the potential of this scaffold in developing new therapeutic agents.

A significant application of this compound in pharmaceutical research is in the development of new antibacterial agents. The library of Platensimycin (PTM) derivatives, synthesized using this compound, was screened for activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

The screening identified multiple derivatives with improved anti-Staphylococcus activity compared to the parent PTM compound. nih.govnih.gov The introduction of the 4-iodophenylthio group and its subsequent modifications were thus successful in enhancing the antibacterial profile of the natural product. These findings underscore the utility of this compound as a scaffold for modifying bioactive compounds to combat antibiotic-resistant pathogens. nih.gov

Compound ClassBacterial StrainResearch Finding
Platensimycin (PTM) derivatives from this compoundStaphylococcus aureus (including MRSA)Multiple derivatives exhibited improved antibacterial activity over the parent PTM compound. nih.govnih.gov

While various heterocyclic compounds containing sulfur or iodine have been explored for antifungal properties, the scientific literature from the conducted searches does not provide specific examples of derivatives made directly from this compound being tested for antifungal activity. mdpi.comconicet.gov.aruran.uamdpi.comseejph.comfrontiersin.org Therefore, this remains an area for potential future investigation.

Derivatives of this compound have been implicated in the inhibition of key enzymes relevant to disease, highlighting their therapeutic potential.

Inhibition of Bacterial Fatty Acid Synthase (FabF/FabB): Platensimycin (PTM) and its analogue Platencin are known to inhibit bacterial fatty acid synthesis by targeting the enzymes β-ketoacyl-ACP synthase II (FabF) and III (FabH). nih.govcaymanchem.commdpi.commdpi.com The derivatives created using this compound are designed as analogues of PTM. nih.gov Molecular docking studies suggest that these new derivatives, like their parent compound, bind to the active site of E. coli FabF, indicating that their mechanism of antibacterial action is likely through the inhibition of this crucial enzyme. nih.gov

Inhibition of MDM2: The Murine Double Minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor, making it a prime target in oncology. mdpi.commdpi.com Halogenated compounds have been explored as MDM2 inhibitors, with computational studies suggesting that halogen bonding can significantly contribute to the binding affinity. hilarispublisher.com The strength of this interaction follows the trend I > Br > Cl, making iodine an attractive atom for inhibitor design. hilarispublisher.com A specific compound, MDM2 Inhibitor (trans-4-Iodo, 4′-boranyl-chalcone) , explicitly incorporates an iodo-chalcone structure, suggesting the direct use of iodo-substituted aromatic rings in the design of MDM2 inhibitors. sigmaaldrich.com This points to the potential of this compound derivatives as scaffolds for developing new anticancer agents that function by disrupting the p53-MDM2 interaction.

Derivative ClassTarget EnzymeTherapeutic AreaReported Significance
Platensimycin AnaloguesFabF/FabBAntibacterialDerivatives made with this compound are designed to inhibit bacterial fatty acid synthesis. nih.govmdpi.com
ChalconesMDM2OncologyThe iodo- moiety is valuable for inhibitor design due to strong halogen bonding potential with the MDM2 protein. hilarispublisher.comsigmaaldrich.com

Prodrug Design and Delivery Systems Incorporating this compound Moieties

A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. ewadirect.com This strategy is used to overcome issues like poor solubility, instability, or lack of target specificity. nih.govmdpi.com The chemical structure of this compound contains functional groups that are amenable to prodrug design, although specific examples are not extensively documented in the surveyed research.

The thiol (-SH) group is a particularly useful handle for creating carrier-linked prodrugs. researchgate.net It can be covalently attached to a parent drug, often forming a thioester linkage. This linkage can be designed to be stable in the digestive system but cleaved by enzymes (such as esterases) in the bloodstream or target tissue, releasing the active drug. mdpi.com

The iodine atom could also play a role in advanced drug delivery systems. Its presence increases the atomic mass and can alter properties like lipophilicity, which influences how a molecule is absorbed, distributed, and excreted. While speculative based on current findings, the heavy iodine atom could also be leveraged for theranostic applications, where the moiety serves a dual role in therapy and diagnostic imaging.

Despite these theoretical possibilities, the development of specific prodrugs or delivery systems that explicitly incorporate a this compound moiety is not a prominent area in the reviewed literature. This suggests it is a field with potential for future exploration.

Theoretical and Computational Chemistry Studies of 4 Iodobenzenethiol

Quantum Chemical Calculations (e.g., Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations, which are rooted in solving the electronic Schrödinger equation, are fundamental to understanding the properties of 4-iodobenzenethiol. wikipedia.org Ab initio methods, meaning "from first principles," use physical constants without empirical data to predict molecular properties like electron densities and energies. wikipedia.orgchemeurope.com The simplest ab initio method is the Hartree-Fock (HF) scheme, which provides a foundational understanding of the electronic structure by considering the average effect of electron-electron repulsion. wikipedia.orgchemeurope.com For more accurate results, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MPn) and coupled cluster theory (CC) are employed to account for electron correlation. chemeurope.com

These methods are computationally intensive, with costs scaling significantly with the size of the system. chemeurope.com However, they can be made to converge to the exact non-relativistic solution of the Schrödinger equation, providing highly accurate predictions. chemeurope.com For a molecule like this compound, these calculations can elucidate its geometric and electronic structure. rsc.org

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry for investigating the electronic structure of molecules. nih.govwikipedia.org DFT is based on using the spatially dependent electron density to determine the properties of a many-electron system. wikipedia.org This approach is computationally less costly than traditional ab initio methods, making it suitable for a wide range of applications. wikipedia.org

DFT is used to study concepts like electronegativity, hardness, and chemical reactivity. scispace.com The electronic structure is evaluated using a potential that includes external potentials and an effective potential representing interelectronic interactions. wikipedia.org For this compound, DFT can be used to calculate molecular properties and predict reactive sites for electrophilic and nucleophilic attacks through methods like Molecular Electrostatic Potential Surface (MEPS) analysis. mdpi.com

Key aspects of DFT in studying this compound include:

Functionals: The accuracy of DFT calculations depends on the chosen exchange-correlation functional. nih.gov

Reactivity Descriptors: DFT provides valuable insights into chemical reactivity through various descriptors. rsc.org

Electronic Properties: It is extensively used to compute electronic structure properties in different phases. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.gov These simulations track the positions and motions of every atom, providing a detailed view of conformational changes and interactions. nih.gov For this compound, MD simulations can reveal its conformational landscape and the stability of different conformers.

The process involves:

Solvating the molecule in a simulated environment (e.g., with explicit water molecules).

Adding energy to the system to allow for movement.

Generating an ensemble of structures over time. cresset-group.com

Analysis of these simulations can identify low-energy conformational states and the transitions between them. cresset-group.com This is particularly useful for understanding how this compound might interact with other molecules or surfaces. The quality of MD simulations depends heavily on the force field used to describe the interatomic forces. cresset-group.com

Prediction of Spectroscopic Properties and Their Correlation with Experimental Data

Computational methods are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for validation. DFT and its time-dependent extension (TD-DFT) are commonly used to calculate spectra such as:

Infrared (IR)

Nuclear Magnetic Resonance (NMR)

UV-Visible (UV-Vis) researchgate.net

For instance, theoretical IR spectra can be computed and compared with experimental Fourier-transform infrared (FT-IR) spectra, with analyses like Potential Energy Distribution (PED) helping to assign vibrational modes. researchgate.net Similarly, theoretical NMR chemical shifts can be calculated and compared to experimental data. researchgate.net The HOMO-LUMO energy gap, a key parameter derived from these calculations, indicates molecular stability and reactivity. researchgate.net

The correlation between predicted and experimental spectra serves to validate the computational models used. mdpi.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools for elucidating reaction mechanisms and identifying transition states. numberanalytics.com By mapping the potential energy surface (PES) of a reaction, researchers can understand the energetic pathways from reactants to products. numberanalytics.com

Methods used in this area include:

Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid approach that treats the reactive center with high-level quantum mechanics and the surrounding environment with more computationally efficient molecular mechanics. numberanalytics.comnih.gov

Free Energy Simulations: Techniques like metadynamics and string methods can determine the minimum free energy paths and associated energy barriers for reactions. nih.gov

For this compound, these models can predict how it participates in chemical reactions, including the role of catalysts and solvents. numberanalytics.com This understanding is crucial for designing new synthetic routes and catalysts. tum.de

Chemoinformatic Approaches for Structure-Activity Relationships

Chemoinformatics applies informatics methods to solve chemical problems, including the analysis of structure-activity relationships (SAR). u-strasbg.fre-bookshelf.de QSAR models correlate the chemical structure of a compound with its biological activity or other properties. u-strasbg.fr

The core principle is that similar compounds often exhibit similar properties. curiosity-patterns.com Chemoinformatic approaches for this compound could involve:

Molecular Descriptors: Calculating various descriptors that capture steric, electronic, and hydrophobic properties. u-strasbg.fr

Database Searching: Using algorithms for structure, similarity, and substructure searching in chemical databases. u-strasbg.fr

Predictive Modeling: Building models using machine learning techniques to predict the activity of new derivatives of this compound. curiosity-patterns.com

These approaches are invaluable in drug discovery and materials science for optimizing the properties of lead compounds. u-strasbg.frfrontiersin.org

Advanced Analytical Techniques for Characterization and Study of 4 Iodobenzenethiol and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons within a molecule.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) is used to determine the number and type of hydrogen atoms in a molecule. The ¹H NMR spectrum of 4-iodobenzenethiol in deuterated chloroform (B151607) (CDCl₃) displays distinct signals corresponding to the thiol proton and the aromatic protons. rsc.org

The spectrum is characterized by three main signals:

A singlet for the thiol proton (-SH).

Two doublets for the aromatic protons.

The chemical shifts (δ) are measured in parts per million (ppm). The aromatic region shows an AA'BB' splitting pattern, typical of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the iodine atom (H_A) are deshielded compared to the protons ortho to the thiol group (H_B), resulting in two distinct doublets. The coupling constant (J), a measure of the interaction between adjacent protons, is approximately 8.4 Hz, which is characteristic of ortho-coupling in a benzene ring. rsc.org

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic (ortho to -I)7.51Doublet (d)8.42H
Aromatic (ortho to -SH)7.01Doublet (d)8.42H
Thiol (-SH)3.41Singlet (s)N/A1H

Data sourced from reference rsc.org.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, four distinct signals are expected for the six carbon atoms due to the molecule's symmetry.

The four unique carbon environments are:

The carbon atom bonded to the iodine (ipso-carbon, C-I).

The carbon atoms adjacent to the C-I bond (ortho-carbons).

The carbon atoms meta to the C-I bond (meta-carbons).

The carbon atom bonded to the sulfur (ipso-carbon, C-S).

Carbon Assignment Estimated Chemical Shift (δ, ppm)
C-S~130
C (ortho to -SH)~129
C (ortho to -I)~138
C-I~92

Note: These are estimated values based on substituent effects in related compounds like iodobenzene (B50100) and thiophenol.

Advanced NMR Techniques (e.g., 2D NMR) for Structural Confirmation

For complex molecules, such as reaction products of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of a reaction product derived from this compound, a COSY spectrum would show cross-peaks connecting adjacent aromatic protons, helping to confirm the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum of this compound would show a correlation between the proton signal at 7.51 ppm and its attached carbon, and the proton signal at 7.01 ppm with its corresponding carbon. This is crucial for definitively assigning the ¹³C NMR signals.

Expected 2D NMR Correlation Interacting Nuclei Technique Information Provided
Aromatic H ↔ Aromatic H (adjacent)¹H - ¹HCOSYConfirms ortho-relationship of protons.
Aromatic H ↔ Aromatic C (directly bonded)¹H - ¹³CHSQCAssigns specific ¹³C signals to their corresponding protons.

These advanced techniques are invaluable for confirming the structures of new compounds synthesized from this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound. The molecular formula of this compound is C₆H₅IS.

The exact mass (monoisotopic mass) is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ³²S). missouri.edu For C₆H₅IS, the calculated exact mass is 235.9156 g/mol . nih.govchemspider.com An HRMS measurement yielding a mass very close to this value (within a few ppm) provides strong evidence for the molecular formula C₆H₅IS, distinguishing it from other potential formulas that might have the same nominal mass. missouri.edu

Property Value
Molecular FormulaC₆H₅IS
Average Mass236.07 g/mol
Exact (Monoisotopic) Mass235.9156 g/mol

Isotopic Pattern Analysis for Iodine Content

The isotopic distribution of elements in a molecule gives rise to a characteristic pattern of peaks in a mass spectrum. Many elements have multiple naturally occurring isotopes (e.g., chlorine with ³⁵Cl and ³⁷Cl, bromine with ⁷⁹Br and ⁸¹Br), which results in a distinct M+2 peak.

However, iodine is a monoisotopic element, meaning it has only one stable, naturally occurring isotope: ¹²⁷I (100% abundance). Consequently, the mass spectrum of an iodine-containing compound like this compound will not exhibit a characteristic M+2 peak arising from the halogen itself. The presence of iodine is instead confirmed by the precise mass measurement from HRMS and the characteristic fragmentation patterns where fragments containing the iodine atom are observed. The primary isotopic peak observed will be the molecular ion [M]⁺. A smaller [M+1]⁺ peak will be present due to the natural abundance of ¹³C (approximately 1.1%).

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for identifying functional groups and elucidating the structural features of molecules.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.comresearchgate.net The analysis of the FTIR spectrum of a compound allows for the determination of its structural components based on the characteristic vibrational frequencies of different bonds. nih.gov

Key vibrational modes observed in aromatic thiols like this compound and its derivatives include:

S-H Stretch: The stretching vibration of the thiol group typically appears as a weak band in the region of 2550-2600 cm⁻¹.

C-S Stretch: The carbon-sulfur stretching vibration is generally observed in the range of 600-800 cm⁻¹.

Aromatic C-H Stretch: These vibrations occur above 3000 cm⁻¹.

Aromatic C=C Stretch: The characteristic stretching vibrations of the benzene ring are found in the 1400-1600 cm⁻¹ region.

C-I Stretch: The carbon-iodine stretching vibration is expected to appear in the low-frequency region, typically around 500-600 cm⁻¹.

The presence, absence, and shifts in these characteristic peaks can confirm the successful synthesis of this compound derivatives and reaction products. thermofisher.com For instance, the disappearance of the S-H stretching band would indicate the formation of a thiolate or a disulfide bond.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound and Related Structures
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
S-HStretch2550 - 2600 (weak)
Aromatic C-HStretch3000 - 3100
Aromatic C=CStretch1400 - 1600
C-SStretch600 - 800
C-IStretch500 - 600

Raman Spectroscopy and Tip-Enhanced Raman Spectroscopy (TERS) for Surface Analysis and Reaction Monitoring

Raman spectroscopy provides complementary information to FTIR by detecting changes in the polarizability of a molecule's electron cloud during vibration. nsf.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would exhibit characteristic peaks for the aromatic ring and the C-S and C-I bonds. nih.gov

Tip-Enhanced Raman Spectroscopy (TERS) is a powerful surface-sensitive technique that provides chemical information with nanoscale spatial resolution. rubiconscience.com.au In TERS, a sharp metallic tip is brought close to the sample surface and illuminated with a laser. This creates a highly enhanced localized electromagnetic field at the tip's apex, leading to a dramatic increase in the Raman signal from molecules directly beneath the tip. rubiconscience.com.aunih.gov

TERS is exceptionally valuable for:

Studying Self-Assembled Monolayers (SAMs): this compound can form SAMs on metal surfaces. TERS can be used to probe the orientation, packing, and chemical environment of individual molecules within these monolayers.

Monitoring Surface Reactions: The high sensitivity and spatial resolution of TERS allow for the in-situ monitoring of chemical reactions occurring on a surface at the nanoscale. For instance, the cleavage of the C-I bond or the oxidation of the thiol group in this compound could be followed in real-time.

Characterizing Reaction Products on Surfaces: TERS can identify and map the distribution of reaction products on a surface, providing insights into reaction mechanisms and catalytic processes.

The enhancement of specific Raman bands in the TERS spectrum can also provide information about the molecule's interaction with the metallic surface. For example, changes in the intensity and frequency of the C-S and aromatic ring modes can indicate the nature of the binding between the thiol group and the substrate. researchgate.netrsc.org

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV and visible light. nih.gov The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions within the benzene ring. The position and intensity of these bands can be influenced by the substituents on the ring. The iodine atom and the thiol group, as auxochromes, can cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene.

Analysis of the UV-Vis spectra of reaction products can reveal changes in the electronic structure. For example, the formation of a more extended conjugated system would result in a shift of the absorption maximum to longer wavelengths.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. nih.govscitepress.org While many simple aromatic compounds are not strongly fluorescent, the introduction of certain functional groups or the formation of specific reaction products can lead to fluorescent species. The fluorescence emission spectrum, characterized by its maximum emission wavelength and quantum yield, provides information about the electronic structure of the excited state and the de-excitation pathways. Changes in the fluorescence properties upon reaction can be used to monitor reaction progress and identify fluorescent products.

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is a powerful technique for analyzing the crystalline structure of solid materials. Powder XRD can be used to identify the crystalline phases present in a sample of this compound or its solid reaction products and to determine the unit cell parameters.

Single-Crystal X-ray Crystallography provides the most definitive structural information for crystalline compounds. nih.govmdpi.com By diffracting X-rays through a single crystal of a this compound derivative or a reaction product, it is possible to determine the precise three-dimensional arrangement of atoms in the crystal lattice. mdpi.comresearchgate.net This technique yields crucial data on:

Bond lengths and angles: Accurate determination of the distances between atoms and the angles between bonds. mdpi.com

Molecular conformation: The spatial arrangement of the atoms in the molecule.

Intermolecular interactions: The nature and geometry of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the packing of molecules in the crystal. researchgate.netresearchgate.net

This detailed structural information is invaluable for understanding the relationship between the molecular structure and the macroscopic properties of the material. nih.govweizmann.ac.il

Table 2: Crystallographic Data for a Hypothetical this compound Derivative
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.890
b (Å)10.970
c (Å)14.800
β (°)98.60
Volume (ų)945.0
Z4

Electrochemical Techniques

Electrochemical techniques are employed to investigate the redox properties of this compound and its reaction products, providing insights into their electron transfer characteristics.

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) for Redox Properties

Cyclic Voltammetry (CV) is a widely used electrochemical technique to study the oxidation and reduction processes of a substance. ossila.comsid.ir In a CV experiment, the potential of a working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the kinetics of the electron transfer reactions. ossila.com For this compound, CV can be used to study the oxidation of the thiol group and the reduction of the C-I bond.

Square Wave Voltammetry (SWV) is a pulse voltammetric technique that offers higher sensitivity and better resolution than CV. maciassensors.comwikipedia.org The potential waveform in SWV is a square wave superimposed on a staircase potential ramp. wikipedia.orgnih.gov This method is particularly effective at minimizing the background capacitive current, resulting in a better signal-to-noise ratio. maciassensors.combenthamopen.com SWV is well-suited for the quantitative analysis of electroactive species and for studying the mechanisms of electrode reactions. scispace.com

By analyzing the peak potentials and peak currents in the voltammograms obtained from CV and SWV experiments, key electrochemical parameters can be determined.

Table 3: Electrochemical Data from Cyclic Voltammetry of a Hypothetical this compound Derivative
ProcessAnodic Peak Potential (Epa) (V vs. SCE)Cathodic Peak Potential (Epc) (V vs. SCE)ΔEp (mV)
Oxidation+0.85+0.7870
Reduction-1.25-1.3380

These advanced analytical techniques, when used in combination, provide a comprehensive understanding of the chemical and physical properties of this compound and its reaction products, which is essential for its application in various fields of research and development.

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools, often coupled with mass spectrometry for enhanced analytical power.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely employed for the purity determination and analysis of non-volatile or thermally sensitive compounds like this compound. nih.govnih.gov The method relies on the differential partitioning of analytes between a stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column at high pressure.

In the context of this compound, HPLC is crucial for:

Purity Assessment: Determining the percentage of the main compound and identifying any impurities, such as the corresponding disulfide, which can form via oxidation.

Mixture Analysis: Quantifying the concentration of this compound and its reaction products in a complex matrix. This is vital for monitoring reaction progress and determining product yields.

The selection of the stationary phase and mobile phase is critical for achieving good separation. Reversed-phase chromatography, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of methanol (B129727) or acetonitrile (B52724) and water), is commonly used for aromatic compounds. nih.gov Detection is typically achieved using a UV detector, as the benzene ring in this compound exhibits strong UV absorbance. nih.gov Method validation ensures the reliability of the results, assessing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.gov

Table 1. Typical HPLC Parameters for Analysis of Aromatic Compounds.
ParameterTypical SpecificationPurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Stationary phase for separating compounds based on hydrophobicity. nih.gov
Mobile Phase Gradient or isocratic mixture of Acetonitrile/Methanol and WaterElutes the compounds from the column; gradient elution is often used for complex mixtures. nih.gov
Flow Rate 0.5 - 1.5 mL/minControls the speed of the mobile phase and analysis time. nih.gov
Column Temperature Ambient or controlled (e.g., 30 °C)Affects separation efficiency and retention times. nih.gov
Injection Volume 5 - 20 µLThe amount of sample introduced into the system. nih.gov
Detector UV-Vis or Photodiode Array (PDA) at a specific wavelength (e.g., 254 nm)Detects and quantifies the analytes as they exit the column.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is the premier technique for separating and analyzing compounds that are volatile or can be made volatile without decomposition. chemijournal.com It is particularly useful for analyzing the volatile products that may arise from reactions involving this compound, such as thermal decomposition or side reactions. researchgate.netmdpi.com In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. ijarnd.com

For the analysis of thiols, which can be reactive, derivatization is sometimes employed to create more stable and less polar derivatives that exhibit better chromatographic behavior. mdpi.comnih.gov Common detectors include the Flame Ionization Detector (FID), which is sensitive to hydrocarbons, and the Mass Spectrometer (MS), which provides structural information for definitive identification. chemijournal.com Headspace analysis is a common sampling technique for extracting volatile compounds from a liquid or solid matrix for GC analysis. mdpi.com

Table 2. Common GC Parameters for Volatile Compound Analysis.
ParameterTypical SpecificationPurpose
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)Provides high-resolution separation of volatile analytes. lcms.cz
Carrier Gas Helium or NitrogenInert mobile phase to carry the sample through the column. lcms.cz
Inlet Temperature 250 - 280 °CEnsures rapid vaporization of the sample upon injection. lcms.cz
Oven Program Temperature ramp (e.g., 45 °C for 2 min, then 12 °C/min to 325 °C)Separates compounds based on their boiling points. lcms.cz
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)Identifies (MS) and quantifies (FID, MS) the separated components. chemijournal.com

Advanced Hyphenated Techniques (e.g., HPLC-MS)

Hyphenated techniques involve the direct coupling of a separation method with a spectroscopic detection method, providing a synergistic analytical capability. chemijournal.comnih.gov The combination of chromatography with mass spectrometry (e.g., HPLC-MS, GC-MS) is exceptionally powerful for the analysis of this compound and its reaction products. actascientific.com The chromatograph separates the complex mixture, and the mass spectrometer provides mass information for each separated component, enabling unambiguous identification and structural elucidation. chemijournal.com

LC-MS: This technique is ideal for analyzing thermolabile or non-volatile reaction products. actascientific.com As components elute from the HPLC column, they are introduced into the MS ion source (e.g., Electrospray Ionization, ESI), where they are ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio, providing a mass spectrum that serves as a molecular fingerprint. nih.govnih.gov

GC-MS: This is the gold standard for the identification of volatile and semi-volatile compounds. chemijournal.com It was the first hyphenated technique to become widely used and offers high resolution and sensitivity. nih.gov The mass spectra obtained can be compared against extensive libraries (e.g., NIST) for confident compound identification. ijper.org

These hyphenated methods allow for the rapid screening of reaction mixtures, identification of unknown byproducts, and detailed characterization of target molecules with high sensitivity and specificity. chemijournal.comnih.gov

Surface Characterization Techniques

When this compound is used to form self-assembled monolayers (SAMs) on surfaces, for applications in nanotechnology or molecular electronics, a different suite of analytical tools is required. Surface characterization techniques are essential for probing the composition, structure, and integrity of these molecular layers.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States on Surfaces

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. mdpi.commdpi.com For this compound SAMs, typically formed on gold substrates, XPS provides invaluable information. thermofisher.comfrontiersin.org

The process involves irradiating the surface with a beam of X-rays, which causes the emission of core-level electrons. mdpi.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its oxidation state. nih.gov

Key applications of XPS for this compound SAMs include:

Confirming Adsorption: Detection of Iodine (I), Carbon (C), and Sulfur (S) signals confirms the presence of the molecule on the surface.

Investigating the Sulfur-Gold Bond: The S 2p core-level spectrum is particularly informative. A peak at a binding energy of approximately 162 eV is characteristic of a sulfur atom chemically bonded to a gold surface (a thiolate). frontiersin.orgnih.gov

Detecting Oxidation: Unbound thiol or oxidized sulfur species like sulfonates appear at higher binding energies (~164 eV and ~168 eV, respectively), allowing for the assessment of monolayer quality and stability. nih.gov

Monitoring Surface Chemistry: XPS can be used to track chemical transformations within the monolayer, such as those induced by X-ray exposure.

Table 3. Characteristic XPS Binding Energies for Elements in a this compound SAM on a Gold Substrate.
Element/OrbitalApproximate Binding Energy (eV)Interpretation
S 2p ~162Thiolate sulfur bonded to gold (Au-S). frontiersin.orgnih.gov
S 2p ~164Unbound thiol (physisorbed or in multilayers). nih.gov
S 2p ~168Oxidized sulfur species (e.g., sulfonate). nih.gov
C 1s ~285Aromatic carbon (C-C, C-H). nih.gov
I 3d5/2 ~619Iodine bonded to carbon.
Au 4f7/2 ~84Metallic gold substrate.

Scanning Probe Microscopy (e.g., STM, AFM) for Nanoscale Imaging

Scanning Probe Microscopy (SPM) encompasses a family of techniques that image surfaces with atomic or molecular resolution. The two most prominent are Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM). uprm.edu

Scanning Tunneling Microscopy (STM): STM operates by scanning a sharp conductive tip very close to a conductive or semiconducting surface. uprm.edu A bias voltage is applied, and the quantum mechanical tunneling current between the tip and the surface is measured. This current is extremely sensitive to the tip-surface distance, allowing for the generation of a high-resolution topographic map of the surface. uprm.edu For this compound SAMs on a conductive substrate like gold, STM can visualize the arrangement and packing of individual molecules, identify defects in the monolayer, and even be used to manipulate the molecules on the surface. utexas.edunih.gov

Table 4. Comparison of STM and AFM for Characterizing this compound SAMs.
FeatureScanning Tunneling Microscopy (STM)Atomic Force Microscopy (AFM)
Principle Measures quantum tunneling current. uprm.eduMeasures interatomic forces between tip and surface. researchgate.net
Resolution Atomic/Molecular. uprm.eduNanoscale, typically lower than STM. mdpi.com
Sample Requirement Conductive or semiconducting. uprm.eduWorks on any surface (conductive or insulating). researchgate.net
Information Obtained High-resolution topography, electronic structure, molecular packing. nih.govornl.govTopography, roughness, thickness, friction, adhesion, mechanical properties. researchgate.net
Primary Application for SAMs Visualizing molecular arrangement and defects. utexas.eduAssessing overall film quality, thickness, and mechanical integrity. mdpi.com

Photon Correlation Spectroscopy (PCS) for Nanoparticle Size and Stability

Photon Correlation Spectroscopy (PCS), also widely known as Dynamic Light Scattering (DLS), is a non-invasive analytical technique extensively utilized for determining the size distribution, stability, and aggregation behavior of nanoparticles and macromolecules in a liquid medium. The fundamental principle of PCS relies on the analysis of the temporal fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles in suspension. Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity, whereas larger particles exhibit slower diffusion and consequently, slower intensity fluctuations. By analyzing these fluctuations using an autocorrelator, a diffusion coefficient can be determined, which is then used to calculate the hydrodynamic diameter of the particles via the Stokes-Einstein equation.

In the context of nanoparticles functionalized with this compound, PCS serves as a critical tool for characterizing the impact of this specific surface modification on the nanoparticle's behavior in a colloidal suspension. The formation of a self-assembled monolayer (SAM) of this compound on the surface of a nanoparticle, such as a gold nanoparticle (AuNP), will invariably alter its hydrodynamic size. This measured size is indicative not only of the core nanoparticle but also includes the thickness of the this compound layer and the associated solvent layer that moves with the particle.

A primary application of PCS in this area is the confirmation of successful surface functionalization. An increase in the hydrodynamic diameter of the nanoparticles after the introduction of this compound provides strong evidence of the ligand's attachment to the nanoparticle surface. Furthermore, the polydispersity index (PDI), a dimensionless measure of the broadness of the size distribution, can be obtained from PCS measurements. A low PDI value is indicative of a monodisperse and uniform population of functionalized nanoparticles, which is often a critical requirement for various applications in materials science and nanomedicine.

Stability studies are another crucial aspect where PCS provides invaluable insights. The aggregation of nanoparticles, which can be induced by changes in the solvent environment, pH, or ionic strength, can be readily monitored over time by tracking changes in the hydrodynamic diameter and PDI. For nanoparticles coated with this compound, PCS can be employed to assess the stability of the functionalized nanoparticles under different conditions, providing information on the effectiveness of the this compound SAM in preventing aggregation and maintaining a stable colloidal dispersion.

Q & A

Q. What are the standard protocols for synthesizing 4-Iodobenzenethiol in academic laboratories?

Synthesis typically involves nucleophilic substitution of 4-iodobenzene derivatives with thiolating agents (e.g., NaSH or thiourea). Key steps include strict control of reaction temperature (0–5°C to prevent disulfide formation) and inert atmosphere conditions (N₂/Ar) to avoid oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical, followed by characterization using NMR (¹H, ¹³C) and FTIR to confirm thiol functionality and iodine retention .

Q. How can researchers optimize the characterization of this compound to ensure reproducibility?

Reproducibility requires detailed documentation of analytical parameters:

  • NMR : Use deuterated solvents (CDCl₃ or DMSO-d₆) and report chemical shifts (δ) for aromatic protons (typically 7.2–7.8 ppm) and the SH proton (~3–4 ppm, broad).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks (expected m/z for C₆H₅IS: ~219.94).
  • Purity : HPLC with UV detection (λ = 254 nm) to verify >95% purity. Cross-referencing with literature data is essential to validate results .

Advanced Research Questions

Q. What experimental designs are recommended for studying the reactivity of this compound in cross-coupling reactions?

Advanced studies should:

  • Vary Catalysts : Compare Pd(0)/Pd(II) systems (e.g., Pd(PPh₃)₄ vs. PdCl₂) to assess iodine-thiol ligand exchange efficiency.
  • Control Solvent Polarity : Test reactions in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to evaluate steric and electronic effects.
  • Monitor Kinetics : Use in-situ FTIR or GC-MS to track reaction progress and intermediate formation. Include triplicate trials and statistical analysis (e.g., ANOVA) to ensure reliability .

Q. How can computational methods elucidate the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

  • Electron Density : Analyze charge distribution on sulfur and iodine atoms to predict nucleophilic/electrophilic sites.
  • HOMO-LUMO Gaps : Correlate with experimental UV-Vis spectra to validate computational models. Compare results with crystallographic data (if available) to refine accuracy .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions (e.g., unexpected NMR splitting or IR peak shifts) require:

  • Replication : Repeat experiments under identical conditions to rule out procedural errors.
  • Complementary Techniques : Use X-ray crystallography to confirm molecular structure or Raman spectroscopy to differentiate thiol vs. disulfide forms.
  • Literature Benchmarking : Cross-check with peer-reviewed studies to identify outliers or novel phenomena .

Q. What statistical approaches are appropriate for analyzing variability in catalytic efficiency studies?

For catalytic applications (e.g., Suzuki-Miyaura coupling):

  • Error Analysis : Calculate standard deviations across triplicate runs.
  • Regression Models : Fit yield vs. catalyst loading data to identify optimal conditions.
  • Sensitivity Analysis : Test how minor changes in temperature or solvent ratios affect outcomes. Transparent reporting of confidence intervals (95% CI) and p-values is critical for robustness .

Methodological Best Practices

Q. What precautions are necessary to prevent oxidation of this compound during storage?

  • Storage Conditions : Use amber vials under inert gas (N₂/Ar) at –20°C.
  • Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w.
  • Purity Checks : Regular NMR and TLC monitoring to detect disulfide formation. Document degradation rates to establish shelf-life guidelines .

Q. How can researchers validate the mechanistic pathways of this compound in organocatalytic processes?

  • Isotopic Labeling : Use deuterated or ¹³C-labeled analogs to trace reaction pathways.
  • Kinetic Isotope Effects (KIE) : Compare rates of protio vs. deuterated substrates.
  • Theoretical Modeling : Combine experimental kinetics with DFT-derived transition states. Publish raw data and computational input files to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.